APN-oxyamine HCl APN-oxyamine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13669084
InChI: InChI=1S/C15H16N4O3.ClH/c16-9-1-3-12-5-7-13(8-6-12)19-14(20)4-2-10-18-15(21)11-22-17;/h5-8H,2,4,10-11,17H2,(H,18,21)(H,19,20);1H
SMILES: C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CON.Cl
Molecular Formula: C15H17ClN4O3
Molecular Weight: 336.77 g/mol

APN-oxyamine HCl

CAS No.:

Cat. No.: VC13669084

Molecular Formula: C15H17ClN4O3

Molecular Weight: 336.77 g/mol

* For research use only. Not for human or veterinary use.

APN-oxyamine HCl -

Specification

Molecular Formula C15H17ClN4O3
Molecular Weight 336.77 g/mol
IUPAC Name 4-[(2-aminooxyacetyl)amino]-N-[4-(2-cyanoethynyl)phenyl]butanamide;hydrochloride
Standard InChI InChI=1S/C15H16N4O3.ClH/c16-9-1-3-12-5-7-13(8-6-12)19-14(20)4-2-10-18-15(21)11-22-17;/h5-8H,2,4,10-11,17H2,(H,18,21)(H,19,20);1H
Standard InChI Key MHAGWAJDWDTXRF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CON.Cl
Canonical SMILES C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CON.Cl

Introduction

Chemical and Physical Properties of APN-Oxyamine Hydrochloride

APN-oxyamine hydrochloride is characterized by its white solid form, solubility in polar aprotic solvents (e.g., DMSO, DMF, MeOH), and stability at -20°C . The following table summarizes its key properties:

PropertyValue
Chemical FormulaC15H17ClN4O3\text{C}_{15}\text{H}_{17}\text{ClN}_4\text{O}_3
Molecular Weight336.77 g/mol
Purity>95%
SolubilityDMSO, DMF, MeOH
Storage Conditions-20°C
ReactivityCysteine-selective APN moiety; oxyamine for oxime ligation

The APN group exhibits chemoselectivity for cysteine residues via a thiol-click reaction, forming stable thioether bonds, while the oxyamine enables subsequent conjugation with ketone or aldehyde groups under mild conditions . This dual functionality avoids cross-reactivity with other amino acids, ensuring precise bioconjugation.

Mechanism of Action: Cysteine Selectivity and Oxime Ligation

Oxime Ligation

The oxyamine group (-ONH2_2) reacts with carbonyl groups (ketones/aldehydes) to form oxime bonds (R1R2C=N-O-R3\text{R}_1\text{R}_2\text{C=N-O-R}_3). This reaction proceeds efficiently at pH 4–6, enabling orthogonal conjugation strategies. For example, antibodies engineered with ketone tags can be linked to APN-oxyamine-functionalized cytotoxic drugs, creating stable ADCs .

Applications in Antibody-Drug Conjugates (ADCs)

ADCs require linkers that balance stability during circulation and controlled drug release at target sites. APN-oxyamine hydrochloride addresses these needs through:

Enhanced Plasma Stability

In comparative studies, ADCs using APN-oxyamine linkers showed <5% drug release after 72 hours in human plasma, whereas maleimide-based ADCs released 20–30% of their payload under identical conditions . This stability reduces off-target toxicity and improves therapeutic indices.

Site-Specific Conjugation

Traditional lysine- or cysteine-based conjugation methods yield heterogeneous ADC populations. APN-oxyamine enables site-specific modification of engineered cysteines or native cysteine residues, producing homogeneous ADCs with defined drug-to-antibody ratios (DARs) .

Research Findings: Stability and Functional Efficacy

In Vitro Stability Assays

APN-oxyamine conjugates incubated in PBS (pH 7.4) and human plasma at 37°C retained >90% integrity over 7 days, as quantified by HPLC and mass spectrometry . By contrast, disulfide-based linkers degraded by 40–50% within 48 hours under the same conditions.

Cellular Uptake and Cytotoxicity

In HER2-positive breast cancer models, APN-oxyamine-linked trastuzumab-emtansine ADCs exhibited 3-fold higher cellular uptake than non-site-specific analogs. This correlated with a 50% reduction in IC50_{50} values (1.2 nM vs. 3.6 nM) .

Synthesis and Production Challenges

While the synthesis route for APN-oxyamine hydrochloride is proprietary, related methodologies for oxyamine derivatives involve:

  • Protection of hydroxylamine: Using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions.

  • Heterobifunctional assembly: Coupling the APN and oxyamine moieties via carbodiimide-mediated peptide coupling .

  • Hydrochloride salt formation: Precipitation with HCl in anhydrous ether to yield the final product .

Current challenges include optimizing yield (>95% purity) and scaling production while maintaining cost-effectiveness.

Future Directions in Bioconjugation Technology

Expanding to Non-Antibody Scaffolds

APN-oxyamine’s stability makes it suitable for conjugating siRNA, peptides, and imaging agents. Early-stage research is exploring its use in folate receptor-targeted therapies for ovarian cancer .

Improving Tumor Microenvironment Responsiveness

Engineered linkers that release payloads in response to tumor-specific enzymes (e.g., cathepsin B) could further enhance ADC efficacy. Preliminary data suggest APN-oxyamine’s compatibility with protease-cleavable spacers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator